An In-depth Technical Guide to the Chemical Properties of 2-Aminobenzene-1,4-disulfonic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Aminobenzene-1,4-disulfonic Acid
Abstract: This document provides a comprehensive technical overview of 2-Aminobenzene-1,4-disulfonic acid (CAS No. 98-44-2), a key intermediate in the synthesis of azo dyes and other specialty chemicals.[1][2] It details the compound's physicochemical and spectroscopic properties, presents standardized experimental protocols for its synthesis and analysis, and outlines its primary chemical reactivity and applications. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.
General and Physicochemical Properties
2-Aminobenzene-1,4-disulfonic acid, also known as Aniline-2,5-disulfonic acid, is an aromatic compound characterized by the presence of an amino group and two sulfonic acid groups attached to a benzene ring.[3] This substitution pattern imparts a unique combination of acidic and basic properties, as well as high polarity.
Appearance: Under standard conditions, the compound exists as a white to off-white or pale yellow crystalline solid.[2][4][5]
Solubility: It exhibits slight solubility in water and is also soluble in ethanol.[2][4][6] The presence of the highly polar sulfonic acid groups contributes to its aqueous solubility, while the aromatic ring provides some affinity for organic solvents.[4] Its negative log P values, ranging from -0.886 to -4.87, confirm its hydrophilic nature and a strong preference for the aqueous phase over nonpolar organic solvents.[4]
Thermal Stability: The compound has a high melting point, reported to be above 300°C, at which it typically decomposes rather than melts.[4][6] This high thermal stability is attributed to strong intermolecular forces, including hydrogen bonding and ionic interactions within its crystal lattice.[4]
Table 1: Physicochemical Properties of 2-Aminobenzene-1,4-disulfonic Acid
| Property | Value | Source(s) |
| CAS Number | 98-44-2 | [1][7] |
| Molecular Formula | C₆H₇NO₆S₂ | [4][7] |
| Molecular Weight | 253.25 g/mol | [4][7] |
| Melting Point | >300°C (decomposes) | [4][6][8] |
| Density (estimate) | 1.569 g/cm³ | [6] |
| pKa (predicted, sulfonic acid) | -1.15 ± 0.50 | [4] |
| log P (calculated) | -3.43 (at 25°C) | [4] |
Spectroscopic Properties
The structural features of 2-Aminobenzene-1,4-disulfonic acid can be elucidated using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by vibrations of its key functional groups.[4] The primary aromatic amine shows two N-H stretching bands in the 3300-3500 cm⁻¹ region.[4][9] Strong absorptions corresponding to the S=O stretching of the sulfonic acid groups are expected between 1350-1120 cm⁻¹.[9] Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons are expected to appear as complex multiplets in the range of 7.0-8.5 ppm. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing sulfonic acid groups. The amine (NH₂) protons can appear as a broad signal, with a chemical shift that is highly dependent on solvent and concentration.[3][6]
-
¹³C NMR: The aromatic carbons would show signals in the range of 115-150 ppm. The carbon atom attached to the amino group would be shielded, while those attached to the sulfonic acid groups would be deshielded.
-
-
UV-Visible Spectroscopy: In aqueous solution, the aromatic ring acts as a chromophore. The electronic transitions are influenced by the amino and sulfonic acid substituents, which can cause shifts in the absorption maxima compared to unsubstituted benzene.[4] Aromatic amines typically exhibit characteristic absorption bands that are sensitive to the pH of the solution.[5]
Table 2: Predicted and Typical Spectroscopic Data
| Technique | Feature | Expected Range / Value | Source(s) |
| IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ | [4] |
| S=O Stretch (Sulfonic Acid) | 1350 - 1120 cm⁻¹ | [9][11] | |
| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | [10][12] | |
| Aromatic C=C Stretch | 1475 - 1600 cm⁻¹ | [12] | |
| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 8.5 ppm | [6][13] |
| Amine Protons (NH₂) | Variable, broad | [3] | |
| ¹³C NMR | Aromatic Carbons | 115 - 150 ppm | [14][15] |
| UV-Vis | π → π* Transition | ~200 - 400 nm (pH-dependent) | [4][5][16] |
Experimental Protocols
Protocol for Synthesis
This protocol is adapted from a known method for the preparation of 2-aminobenzene-1,4-disulfonic acid involving the sulfonation and subsequent reduction of a nitroaromatic precursor.
Materials:
-
4-Chloro-3-nitrobenzenesulfonic acid
-
Sodium sulfite (Na₂SO₃)
-
Iron filings
-
Acetic acid
-
Sodium carbonate (Na₂CO₃)
-
Sulfuric acid (78% w/w)
-
Water
Procedure:
-
Sulfonation/Substitution: In a suitable reaction vessel, dissolve 4-chloro-3-nitrobenzenesulfonic acid in an aqueous alkaline medium.
-
Add sodium sulfite to the solution. Heat the reaction mixture to approximately 95-100°C and maintain this temperature for several hours to facilitate the nucleophilic substitution of the chlorine atom.
-
Cool the mixture and adjust the pH to 6-7 using acetic acid.
-
Reduction: In a separate vessel, prepare a mixture of iron filings, water, and a catalytic amount of acetic acid. Heat this mixture to near boiling (approx. 98°C).
-
Slowly add the solution from step 3 to the iron filing suspension over a period of one hour.
-
After the addition is complete, continue stirring for an additional 20-30 minutes to ensure the complete reduction of the nitro group.
-
Work-up and Isolation: Adjust the pH of the reaction mixture to 8-9 with sodium carbonate to precipitate iron oxides.
-
Filter the hot solution to remove the iron oxide sludge. Wash the filter cake with warm water and combine the filtrates.
-
Heat the combined filtrate to 80°C and acidify with 78% sulfuric acid to a pH of approximately 0.5.
-
Stir the mixture at 80°C for 30 minutes, then cool to 20°C to induce crystallization.
-
Collect the precipitated white, crystalline 2-aminobenzene-1,4-disulfonic acid by filtration and wash with cold water.
-
Dry the product under vacuum.
Protocol for Solubility Determination
Objective: To determine the qualitative solubility of the compound in various solvents.
Materials:
-
2-Aminobenzene-1,4-disulfonic acid
-
Small test tubes
-
Spatula
-
Vortex mixer
-
Solvents: Deionized water, ethanol, diethyl ether, 5% aqueous HCl, 5% aqueous NaOH.
Procedure:
-
Place approximately 25 mg of the compound into five separate, labeled test tubes.
-
To the first test tube, add 0.75 mL of deionized water in small portions (e.g., 0.25 mL at a time). After each addition, shake or vortex the tube vigorously for at least 30 seconds.
-
Observe and record whether the compound dissolves completely, is partially soluble, or is insoluble.
-
Repeat steps 2 and 3 for the remaining test tubes using ethanol, diethyl ether, 5% HCl, and 5% NaOH, respectively.
-
For the tube containing water, test the pH of the resulting solution with pH paper to observe the effect of the acidic and basic functional groups.
Protocol for pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of the compound.
Materials:
-
2-Aminobenzene-1,4-disulfonic acid (accurately weighed)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (25 or 50 mL)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water (boiled to remove CO₂)
Procedure:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode.
-
Acidic Titration: To determine the pKa of the amino group, first, titrate the sample with the standardized 0.1 M HCl solution. Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point.
-
Basic Titration: To determine the pKa of the sulfonic acid groups (though they are very strong acids and the inflection point may be difficult to observe), titrate a fresh sample with the standardized 0.1 M NaOH solution, following the same procedure as in steps 3-5.
-
Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa value corresponds to the pH at the half-equivalence point. The equivalence point is identified as the inflection point of the titration curve (where the slope is steepest).
Chemical Reactivity and Applications
The reactivity of 2-Aminobenzene-1,4-disulfonic acid is governed by its functional groups.
-
Amino Group: The primary aromatic amine group is nucleophilic and can undergo diazotization when treated with nitrous acid (generated from NaNO₂ and HCl) at low temperatures. The resulting diazonium salt is a versatile intermediate.[4]
-
Azo Coupling: The diazonium salt can then react with activated aromatic compounds (like phenols or other anilines) in azo coupling reactions to form a wide variety of azo dyes.[4] This is the primary application of this compound.
-
Aromatic Ring: The benzene ring can undergo electrophilic substitution, although the strongly deactivating sulfonic acid groups make these reactions challenging. The positions of substitution are directed by both the activating amino group and the deactivating sulfonic acid groups.
Applications:
-
Dye Manufacturing: It is a crucial intermediate for producing a range of azo dyes used in the textile and pigment industries.[2][4][7]
-
Pharmaceuticals: It serves as a building block or intermediate in the synthesis of more complex pharmaceutical molecules.[3][4]
-
Analytical Chemistry: It can be used as a reagent in certain analytical methods, including spectrophotometry.[4]
Visualizations
Chemical Structure
Caption: Chemical structure of 2-Aminobenzene-1,4-disulfonic acid.
Synthesis Pathway
Caption: Simplified synthesis pathway for the target compound.
Experimental Workflow: Solubility Determination
Caption: Workflow for qualitative solubility testing.
Safety Information
2-Aminobenzene-1,4-disulfonic acid is considered toxic and an irritant. Standard laboratory safety precautions should be strictly followed when handling this chemical.
Table 3: Hazard and Precautionary Statements
| Type | Code | Statement | Source(s) |
| Hazard | R36/37/38 | Irritating to eyes, respiratory system and skin. | [6] |
| Safety | S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [6] |
| Safety | S36/37/39 | Wear suitable protective clothing, gloves and eye/face protection. | [6] |
| Toxicity | LD50 | Rat oral LD50: 7760mg/kg | [6] |
Handling and Storage:
-
Avoid inhalation of dust and contact with skin and eyes.[6]
-
Operators should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles.[6]
-
Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[6]
-
Keep containers tightly closed and handle in accordance with regulations for toxic chemicals.[6]
References
- 1. 2-Aminobenzene-1,4-disulfonic Acid (>90%) | CymitQuimica [cymitquimica.com]
- 2. 2-aminobenzene-1,4-disulphonic acid [chembk.com]
- 3. compoundchem.com [compoundchem.com]
- 4. Buy 2-Aminobenzene-1,4-disulfonic acid | 98-44-2 [smolecule.com]
- 5. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 2-Aminobenzene-1,4-disulfonic acid [dyestuffintermediates.com]
- 8. CID 126842343 | C12H14N2O12S4 | CID 126842343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. researchgate.net [researchgate.net]
- 12. eng.uc.edu [eng.uc.edu]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
